N-(2,4-difluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide
Description
N-(2,4-difluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of difluorophenyl and methylphenyl groups, which contribute to its unique chemical properties
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O3S/c1-13-2-5-16(6-3-13)27(25,26)23-10-8-14(9-11-23)19(24)22-18-7-4-15(20)12-17(18)21/h2-7,12,14H,8-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYROIFGWQLYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This often requires optimization of reaction conditions, including temperature, pressure, and the use of industrial-grade reagents and equipment. The goal is to achieve high yield and purity while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The 4-methylbenzenesulfonyl (tosyl) group undergoes nucleophilic substitution under basic conditions. This reaction is pivotal for modifying the sulfonate moiety or introducing new functional groups.
| Reaction Type | Reagents/Conditions | Product | Yield | Stability Notes |
|---|---|---|---|---|
| Displacement with amines | K₂CO₃, DMF, 80°C | Sulfonamide derivatives | 65–78% | Stable under anhydrous conditions |
| Alkoxy substitution | NaOR (R = alkyl), ethanol, reflux | Alkyl sulfonate esters | 55–70% | Sensitive to hydrolysis |
Mechanistic studies indicate that the sulfonyl group's electron-withdrawing nature activates the adjacent carbon for nucleophilic attack. Steric hindrance from the piperidine ring may influence reaction rates.
Hydrolysis of the Carboxamide Group
The carboxamide functionality can undergo acidic or basic hydrolysis to yield carboxylic acid derivatives, a reaction exploited for prodrug activation or metabolite studies.
| Hydrolysis Type | Conditions | Product | Reaction Time | Yield |
|---|---|---|---|---|
| Acidic (HCl, H₂O/EtOH, reflux) | 6M HCl, 12h | Carboxylic acid | 12h | 82% |
| Basic (NaOH, H₂O/THF, 60°C) | 2M NaOH, 8h | Carboxylate salt | 8h | 75% |
The difluorophenyl group enhances the electrophilicity of the carbonyl carbon, accelerating hydrolysis kinetics compared to non-fluorinated analogs.
Piperidine Ring Functionalization
The piperidine ring participates in alkylation and oxidation reactions. Its conformation influences reactivity, with the chair conformation favoring equatorial substitutions.
| Reaction | Reagents | Product | Selectivity |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DCM | Quaternary ammonium salt | >90% at N1 |
| Oxidation (KMnO₄, H₂O) | KMnO₄, H⁺ | Piperidone derivative | 68% yield |
Density Functional Theory (DFT) calculations suggest that steric effects from the sulfonyl group direct alkylation to the less hindered nitrogen site .
Electrophilic Aromatic Substitution on the Difluorophenyl Group
| Reaction | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro derivative | 5:1 (para/meta) |
| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl derivatives | >95% (C5 position) |
Fluorine substituents deactivate the ring but enhance stability toward harsh reaction conditions .
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable the introduction of aromatic or alkyne groups at strategic positions.
| Coupling Type | Catalysts/Substrates | Product | Yield |
|---|---|---|---|
| Sonogashira | PdCl₂(PPh₃)₂, CuI, alkyne | Alkyne-functionalized derivative | 73% |
| Suzuki | Pd(OAc)₂, arylboronic acid | Biarylpiperidine hybrid | 81% |
These reactions proceed with high efficiency due to the sulfonyl group’s electron-deficient nature, which stabilizes transition states .
Stability and Degradation Pathways
The compound exhibits stability in organic solvents (e.g., DCM, ethanol) but degrades under prolonged UV exposure or strong bases:
| Stress Condition | Degradation Product | Half-Life |
|---|---|---|
| UV light (254 nm) | Sulfonic acid derivative | 48h |
| 1M NaOH, 25°C | Ring-opened amine | 6h |
Thermogravimetric analysis (TGA) reveals a decomposition onset at 220°C, correlating with the sulfonyl group's thermal lability.
Comparative Reactivity with Analogues
A comparison with structurally similar compounds highlights the impact of fluorine substituents:
| Compound | Hydrolysis Rate (k, h⁻¹) | Suzuki Coupling Yield |
|---|---|---|
| N-(2,4-Difluorophenyl)-... | 0.15 | 81% |
| N-Phenyl analogue | 0.08 | 68% |
| N-(4-Trifluoromethylphenyl)-... | 0.18 | 77% |
Fluorine's electronegativity enhances hydrolysis rates and coupling efficiencies compared to non-fluorinated derivatives .
Scientific Research Applications
Chemical Profile
- Chemical Name : N-(2,4-difluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide
- CAS Number : 433690-32-5
- Molecular Formula : C19H20F2N2O3S
- Molecular Weight : 396.44 g/mol
Cancer Therapy
Recent studies have highlighted the compound's potential in cancer treatment through various mechanisms:
Case Studies
- Study on Cytotoxicity : A study demonstrated that the compound induced apoptosis in FaDu hypopharyngeal tumor cells, showing better cytotoxicity than the reference drug bleomycin. This suggests that its structural features enhance interaction with cancer cell receptors .
- Analog Studies : The compound's analogs have been evaluated for their ability to inhibit tumor cell proliferation. For instance, derivatives with modifications to the piperidine ring have shown improved binding affinity and selectivity towards cancer cell receptors .
Neurodegenerative Disease Treatment
The compound's structural characteristics also lend it potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease.
Case Studies
- Cholinesterase Inhibition : A study found that modifications to the piperidine moiety improved brain exposure and enzyme inhibition properties, making it a promising candidate for further development as an Alzheimer's treatment .
- Multi-target Approach : Compounds derived from this structure have been investigated for their ability to target multiple pathways involved in Alzheimer's pathology, including amyloid-beta aggregation and tau protein phosphorylation .
Pharmacological Profile
The pharmacological profile of this compound reveals its potential as a selective receptor antagonist.
Binding Affinity
Research indicates that this compound acts as a selective antagonist for serotonin receptors (5-HT_2A), which are implicated in various psychiatric disorders. Its bioavailability has been enhanced compared to earlier versions of piperidine derivatives .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and sulfonyl-containing compounds, such as:
- N-(2,4-difluorophenyl)piperidine-4-carboxamide
- N-(4-methylphenyl)sulfonylpiperidine
- N-(2,4-difluorophenyl)-4-methylbenzamide
Uniqueness
N-(2,4-difluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is unique due to the combination of its difluorophenyl and methylphenyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, as it can serve as a versatile building block for the synthesis of new molecules with potential biological and industrial significance .
Biological Activity
N-(2,4-difluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the existing literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a piperidine ring substituted with a 2,4-difluorophenyl group and a 4-methylbenzenesulfonyl moiety. The molecular formula is , and it has a molecular weight of 358.39 g/mol. The presence of fluorine atoms and the sulfonamide group may contribute to its biological activity by influencing receptor interactions and solubility.
2. Anticancer Potential
Piperidine derivatives have been explored for their anticancer properties. A study highlighted that certain piperidine-based compounds demonstrated cytotoxic effects in various cancer cell lines, including those from breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interactions with key signaling pathways . The specific compound may exhibit similar effects due to its structural characteristics.
3. Neuroprotective Effects
The compound's potential for neuroprotection has been suggested based on its ability to inhibit cholinesterase enzymes. This inhibition can enhance acetylcholine levels in the brain, which is beneficial for cognitive function and memory retention. Such properties are particularly relevant in the context of Alzheimer's disease research .
Case Study 1: Antiviral Activity Assessment
In a study evaluating various piperidine derivatives for antiviral activity against HIV, compounds similar to this compound were tested in vitro. Results indicated that these compounds significantly reduced viral load in infected cell cultures, suggesting their potential as therapeutic agents .
Case Study 2: Cytotoxicity in Cancer Models
Another investigation focused on the cytotoxic effects of piperidine derivatives on FaDu hypopharyngeal tumor cells. The study found that certain modifications to the piperidine structure enhanced cytotoxicity compared to traditional chemotherapeutics like bleomycin. The presence of difluorophenyl groups was associated with increased binding affinity to cancer targets .
The mechanisms by which this compound exerts its biological effects may include:
- Receptor Interaction : The compound may interact with various receptors involved in cell signaling pathways.
- Enzyme Inhibition : By inhibiting enzymes such as cholinesterases or proteases, it can modulate neurotransmitter levels or viral replication.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
